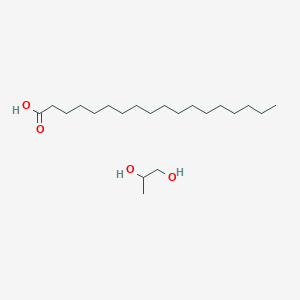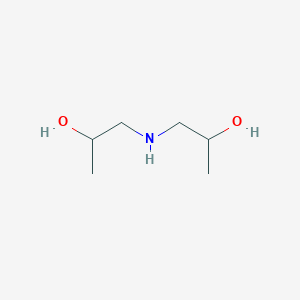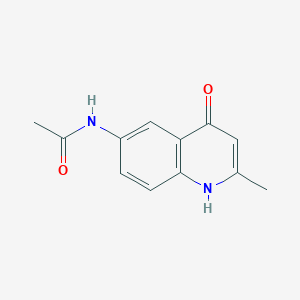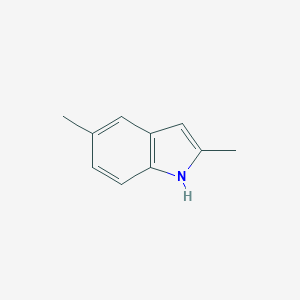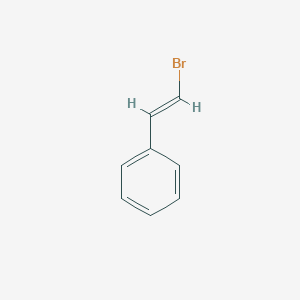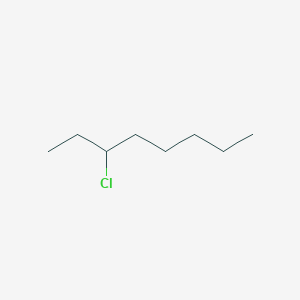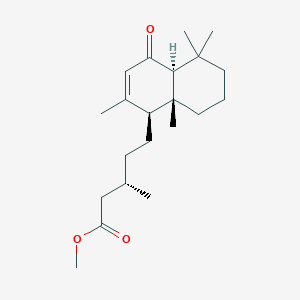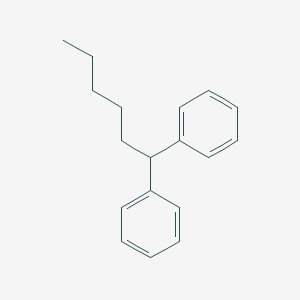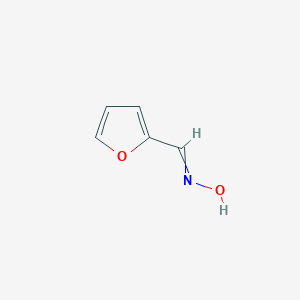
N-Methylacrylamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-Methylacrylamide-based polymers often involves solution polymerization techniques. For instance, a study described the synthesis of starch-g-Poly-(this compound-co-acrylic acid) through solution polymerization using potassium perdisulfate as the initiator at 90 ± 1 °C (Kolya, Das, & Tripathy, 2014). This method highlights the importance of choosing appropriate initiators and conditions to achieve desired polymer characteristics.
Molecular Structure Analysis
The molecular structure of this compound-based polymers can be characterized using various analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Scanning Electron Microscopy (SEM). These techniques provide insights into the polymer's molecular weight, composition, and morphology, essential for understanding their properties and applications.
Chemical Reactions and Properties
This compound participates in various chemical reactions due to its reactive acrylamide group. It can form copolymers with other monomers, demonstrating its versatility in polymer synthesis. For example, the copolymerization of this compound with acrylic acid results in materials with enhanced adsorption capabilities for heavy metal ions from aqueous solutions, showcasing its chemical reactivity and potential for environmental applications (Kolya, Das, & Tripathy, 2014).
Physical Properties Analysis
The physical properties of this compound-based polymers, such as solubility, thermal stability, and hydrophilicity, are crucial for their application in various fields. These properties can be tailored by copolymerizing this compound with other monomers or by modifying the polymerization conditions, enabling the design of polymers for specific applications.
Chemical Properties Analysis
The chemical properties of this compound-based polymers, including their reactivity, biodegradability, and interaction with other molecules, are key factors determining their suitability for different applications. For instance, the incorporation of carboxylic acid groups through copolymerization with acrylic acid enhances the polymer's ability to chelate metal ions, illustrating the impact of chemical modifications on polymer functionality (Kolya, Das, & Tripathy, 2014).
Applications De Recherche Scientifique
Neurotoxicity Studies :
- N-Methylacrylamide, along with other acrylamide derivatives, has been studied for its neurotoxic properties in rats, showing effects like deficits in rotarod performance and morphological changes in nerves (Tanii & Hashimoto, 1983).
- Similarly, its neurotoxic effects and impact on male gonads were explored in mice, ranking high in potency among tested analogues (Hashimoto, Sakamoto, & Tanii, 1981).
Adsorption and Environmental Applications :
- In environmental science, polyacrylamide, a polymer of acrylamide, has been used as an adsorbent for removing textile dyes like methyl violet from aqueous solutions (Rahchamani, Mousavi, & Behzad, 2011).
Food Processing :
- This compound was identified as a new toxicant formed in cooked meat, potentially generated through a reaction involving creatine and acrylic acid pathways (Yaylayan, Locas, Wnorowski, & O'Brien, 2004).
Polymer Science :
- The use of this compound in polymer science includes studies on the polymerization of related compounds for various applications, such as increasing the quality of fibers (Gupta, Raja, & Behari, 1987).
- Polyacrylamide gels, related to this compound, have been utilized in cell mechanobiology research, providing platforms for exploring cell behavior under different mechanical and chemical conditions (Poellmann & Wagoner Johnson, 2013).
Mécanisme D'action
Target of Action
N-Methylacrylamide (NMA) is primarily used as a monomer in the synthesis of various polymers . It is often used in the production of polyacrylamides, which have applications in areas such as binders for nonwoven fabrics, protective coatings, latex paints, and adhesives .
Mode of Action
The mode of action of this compound primarily involves its polymerization to form polyacrylamides. This process is often catalyzed by group transfer polymerization (GTP), a method that allows for the synthesis of a wide range of polymers with controlled molecular weights . The polymerization of this compound can be initiated by heating the reaction mixture, which then self-propagates throughout the reaction vessel .
Biochemical Pathways
The formation of this compound can occur through several biochemical pathways. One such pathway involves the reaction of asparagine with sugars, leading to the formation of acrylamide, which can then react with methylamine to form this compound . Another pathway involves the formation of acrylic acid from different sources, which can then interact with ammonia to produce acrylamide . This acrylamide can subsequently react with methylamine to form this compound .
Result of Action
The primary result of the action of this compound is the formation of polyacrylamides. These polymers exhibit thermoresponsive properties, meaning their behavior changes in response to temperature . This makes them useful in a variety of applications, including the production of protective coatings, adhesives, and binders for nonwoven fabrics .
Action Environment
The action of this compound, particularly its polymerization, can be influenced by various environmental factors. For instance, the temperature at which the polymerization reaction is initiated can affect the rate of polymerization and the properties of the resulting polymer . Additionally, the solvent used in the reaction can also influence the polymerization process .
Safety and Hazards
Orientations Futures
Scientists have been encouraged to find different methods for removing harmful heavy metal ions and dyes from bodies of water . The adsorption technique offers promising outcomes for heavy metal ion removal and is simple to run on a large scale, making it appropriate for practical applications . Many adsorbent hydrogels have been developed and reported, comprising N,N-dimethylacrylamide (DMAA)-based hydrogels, which have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing .
Propriétés
IUPAC Name |
N-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-3-4(6)5-2/h3H,1H2,2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHQUSNPXDGUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25722-14-9 | |
| Record name | Poly(N-methylacrylamide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9041449 | |
| Record name | N-Methylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187-59-3 | |
| Record name | Methylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6728C288M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for N-Methylacrylamide?
A1: this compound (NMAAm) has the molecular formula C4H7NO and a molecular weight of 85.11 g/mol. Key spectroscopic data include characteristic peaks in the infrared spectrum indicative of the amide group, with a strong carbonyl (C=O) stretching vibration around 1660 cm−1. []
Q2: How does the structure of this compound relate to its tendency to undergo hydrogen bonding?
A2: this compound contains both a carbonyl group (C=O) and an N-H group, making it capable of acting as both a hydrogen bond acceptor and donor. This ability to participate in hydrogen bonding significantly influences its solubility in polar solvents like water. []
Q3: What is the role of hydrogen bonding in the thermoresponsive behavior of polymers containing this compound units?
A3: The thermoresponsive nature of polymers like poly(this compound) stems from the temperature-dependent hydrogen bonding with water. At lower temperatures, hydrogen bonds between the polymer and water molecules dominate, rendering the polymer soluble. As the temperature rises, these hydrogen bonds weaken, leading to increased hydrophobic interactions between polymer chains, ultimately resulting in a phase transition and decreased solubility. []
Q4: How does the stereochemistry of the polymer chain in poly(this compound) impact its properties?
A4: Research indicates that the stereospecificity of the radical polymerization of this compound can be influenced by the N-substituents. For instance, polymerization of this compound yields atactic polymers, while incorporating a phenyl group (N-methyl-N-phenylacrylamide) leads to syndiotactic polymers, showcasing how subtle structural modifications can significantly alter the polymer's tacticity and subsequently, its physical properties. []
Q5: How do solvents impact the radical copolymerization behavior of this compound with other monomers?
A5: The choice of solvent can significantly impact the radical copolymerization of this compound with monomers like methyl methacrylate (MMA). Studies have shown that solvents influencing the self-association of this compound through hydrogen-bonding (e.g., benzene, dioxane) lead to higher reactivity ratios (r1), affecting the copolymer composition and properties. []
Q6: What are the applications of this compound in materials science?
A6: this compound is a valuable monomer for synthesizing hydrogels with potential applications in drug delivery systems. Its ability to form hydrophilic polymers, combined with its potential to be crosslinked, makes it suitable for creating hydrogels with tunable properties. []
Q7: How does this compound compare to N,N-Dimethylacrylamide in terms of its polymerization kinetics?
A7: Computational chemistry studies using density functional theory have been employed to compare the propagation kinetics of this compound and N,N-Dimethylacrylamide during free radical polymerization. These studies suggest that the propagation rate constant for this compound is lower than that of N,N-Dimethylacrylamide, highlighting the influence of steric effects and hydrogen bonding on polymerization behavior. []
Q8: Has this compound been explored in the context of green chemistry approaches to polymer synthesis?
A8: Yes, this compound has been successfully used in the green synthesis of graft copolymers based on starch. This solid-phase polymerization technique offers a less hazardous and more environmentally friendly approach to preparing these materials. []
Q9: What are the potential neurotoxic effects of this compound?
A9: Studies in rats have shown that this compound can induce peripheral neuropathy, albeit at higher doses compared to acrylamide. Interestingly, exposure to this compound appears to increase susceptibility to acrylamide-induced neuropathy. [, ]
Q10: How can the toxicity of this compound be assessed in vitro?
A10: In vitro studies using rat dorsal root ganglia (DRG) cultures have been employed to evaluate the neurotoxic potential of this compound and related compounds. Morphological changes and alterations in enzyme activity serve as indicators of toxicity in these models. []
Q11: What is known about the metabolism of this compound in the body?
A11: Research suggests that this compound, similar to other electrophilic agents, can be metabolized in the body to form mercapturates. These mercapturate conjugates can be detected in urine and serve as potential biomarkers of exposure. []
Q12: Are there specific regulations or guidelines in place for handling this compound?
A12: While specific regulations might vary depending on the geographical location and intended use, this compound, as an acrylamide derivative, falls under the category of potentially hazardous substances. Therefore, handling and disposal should be performed following established safety guidelines for chemicals. Always consult relevant safety data sheets before handling this compound.
Q13: Can this compound be used for oligonucleotide immobilization?
A13: Yes, polymers incorporating this compound, specifically poly[N-(2,2 dimethoxyethyl)-N-methyl acrylamide], have been explored for immobilizing oligonucleotides. The acetal functionalities within the polymer can be converted to aldehyde groups, enabling covalent linkage to oligonucleotides, a strategy potentially useful in biosensing and biomaterial applications. []
Q14: What are some alternatives to this compound in polymer synthesis?
A14: Depending on the desired application, several alternatives to this compound can be considered in polymer synthesis. These include:
- N,N-Dimethylacrylamide: Offers potentially faster polymerization kinetics and altered polymer properties. []
- N-Vinylpyrrolidone: Provides enhanced hydrophilicity and biocompatibility, making it suitable for biomedical applications. []
Q15: What future directions exist for research on this compound?
A15: Research on this compound and its derivatives continues to expand, with potential future directions including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



